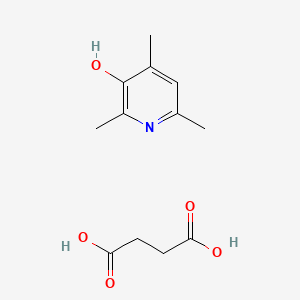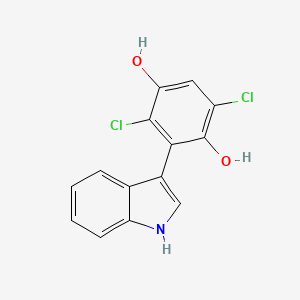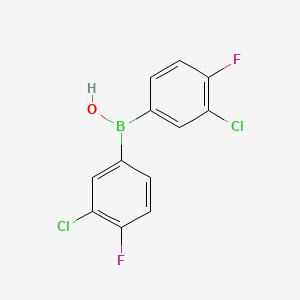![molecular formula C9H10Br2O2S B12598105 [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene CAS No. 648428-37-9](/img/structure/B12598105.png)
[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene: is an organic compound that features a benzene ring substituted with a bromoethyl group and a bromomethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The bromination can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The subsequent introduction of the bromomethanesulfonyl group can be achieved through a sulfonation reaction using bromomethanesulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include ethers, nitriles, and amines.
Oxidation Products: Sulfonic acids and related derivatives.
Reduction Products: Alcohols and alkanes.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. The sulfonyl group can engage in electrophilic aromatic substitution, allowing for further functionalization of the benzene ring .
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler compound with a single bromine substituent on the benzene ring.
1-Bromo-2-ethylbenzene: Similar structure but lacks the bromomethanesulfonyl group.
2-Bromo-1-ethylbenzene: Another isomer with the bromine and ethyl groups in different positions.
Uniqueness:
Functional Groups: The presence of both bromo and bromomethanesulfonyl groups makes [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene more versatile in chemical reactions compared to its simpler counterparts.
Reactivity: The combination of these functional groups allows for a wider range of chemical transformations, making it a valuable compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
648428-37-9 |
|---|---|
Formule moléculaire |
C9H10Br2O2S |
Poids moléculaire |
342.05 g/mol |
Nom IUPAC |
[1-bromo-2-(bromomethylsulfonyl)ethyl]benzene |
InChI |
InChI=1S/C9H10Br2O2S/c10-7-14(12,13)6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
FDRPRORKAVNGAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS(=O)(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione](/img/structure/B12598025.png)
![Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-](/img/structure/B12598042.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)
![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)


![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)



![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
